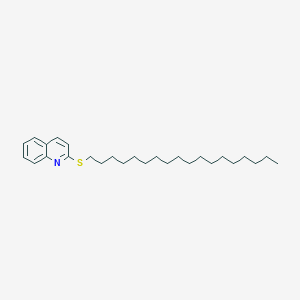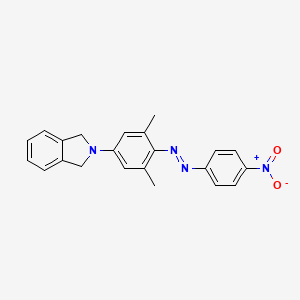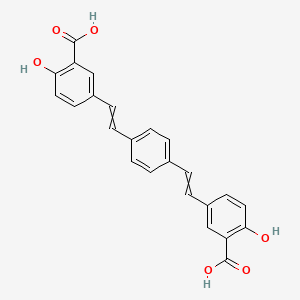
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is an organosilicon compound with the molecular formula C16H15Cl5OSi It is a derivative of silane, characterized by the presence of a perchlorophenyl group, a phenyl group, and a methoxy group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane typically involves the reaction of perchlorophenylmethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Oxidation: It can be oxidized to form silanols and other oxidized products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and other oxidized silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane involves its ability to undergo hydrolysis and form silanols, which can further react with other compounds. The molecular targets and pathways involved include interactions with hydroxyl groups and other nucleophiles, leading to the formation of stable silicon-oxygen bonds. These interactions are crucial for its applications in various fields.
類似化合物との比較
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups instead of one methoxy and two trimethyl groups.
Trimethylsilylchloride: Contains a trimethylsilyl group but lacks the perchlorophenyl and phenyl groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of the perchlorophenyl and phenyl groups.
Uniqueness
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is unique due to the presence of both perchlorophenyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and chemical synthesis.
特性
分子式 |
C16H15Cl5OSi |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
trimethyl-[(2,3,4,5,6-pentachlorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15Cl5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
InChIキー |
DGXCPXHCKFACQG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)




![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
